2-Nitro-5-(1-pyrrolidinyl)aniline

Overview

Description

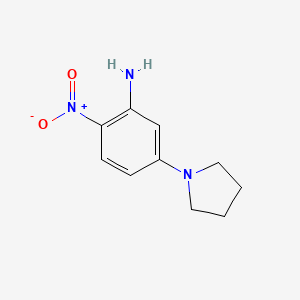

2-Nitro-5-(1-pyrrolidinyl)aniline is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a pyrrolidine ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(1-pyrrolidinyl)aniline typically involves the nitration of 5-(1-pyrrolidinyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(1-pyrrolidinyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 2-Amino-5-(1-pyrrolidinyl)aniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

1. Reagent in Proteomics Research

- 2-Nitro-5-(1-pyrrolidinyl)aniline is utilized as a reagent in proteomics studies. It has shown the ability to bind selectively to proteins, facilitating the study of protein interactions and functions.

2. Catalysis in Organic Reactions

- The compound has been employed in the study of nucleophilic catalysis involving p-substituted aniline derivatives. Research indicates that electron-rich p-substituted anilines can act as efficient catalysts for hydrazone formation and exchange reactions.

3. Methylation of Anilines

- It has been used in the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes. This method allows for effective methylation under mild conditions, producing N-methylanilines selectively.

Applications in Medicinal Chemistry

1. Biological Activity Exploration

- The biological activity of this compound has been explored across various studies. Compounds with pyrrolidine rings are often associated with diverse pharmacological effects, including antimicrobial and anticancer properties.

2. Development of Therapeutic Agents

- The compound's derivatives have been investigated for their potential as therapeutic agents. For instance, related compounds have shown promise in treating diseases caused by parasites and as growth-promoting agents for livestock .

Applications in Material Science

1. Dyes and Pigments Manufacturing

- Nitroanilines, including this compound, are integral to the manufacturing of dyes due to their ability to form colored compounds through complexation reactions.

2. Corrosion Inhibition

- The compound has also been studied for its potential use as a corrosion inhibitor in various industrial applications, highlighting its versatility beyond traditional organic chemistry.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-(1-pyrrolidinyl)aniline | Amino instead of nitro group | Antimicrobial |

| N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline | Benzyl substitution | Fluorescent probe |

| 3-Nitro-4-(1-pyrrolidinyl)aniline | Different nitro position | Potential anticancer effects |

| 4-Nitro-3-(1-pyrrolidinyl)aniline | Different nitro position | Neuroactive properties |

This table illustrates the diversity within this chemical class and underscores the unique attributes of this compound, particularly its specific applications in research and potential therapeutic uses.

Case Studies

Case Study 1: Proteomics Research

In a recent proteomics study, researchers utilized this compound to investigate protein interactions within cellular systems. The results indicated that this compound could effectively label target proteins, providing insights into their functional roles within biological pathways.

Case Study 2: Catalysis Research

Another study focused on the catalytic properties of this compound derivatives in hydrazone formation. The findings demonstrated that these derivatives could significantly enhance reaction rates compared to traditional catalysts, showcasing their potential for application in synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(1-pyrrolidinyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

2-Nitroaniline: Lacks the pyrrolidine ring, making it less versatile in binding interactions.

5-(1-Pyrrolidinyl)aniline: Lacks the nitro group, reducing its reactivity in certain chemical reactions.

Uniqueness

2-Nitro-5-(1-pyrrolidinyl)aniline is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

2-Nitro-5-(1-pyrrolidinyl)aniline, with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol, is an organic compound notable for its structural features, including a nitro group and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Research indicates that this compound interacts with various biological targets, showcasing its versatility in medicinal applications. Notable findings include:

- Protein Binding : Interaction studies have revealed insights into its binding mechanisms with proteins, which is crucial for understanding how this compound may function in biological systems.

- Catalytic Properties : The compound has been employed in studies focusing on nucleophilic catalysis, particularly in the formation of hydrazones and imines. These reactions demonstrate its utility in synthetic organic chemistry.

Pharmacological Effects

Compounds containing pyrrolidine rings are often associated with diverse pharmacological effects. The following activities have been noted:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit such effects .

- Potential Anticancer Activity : Structural analogs have been linked to anticancer effects, indicating that modifications of the pyrrolidine structure could lead to novel therapeutic agents .

Synthesis Methods

Several synthesis methods for producing this compound have been developed, underscoring its accessibility for research and application:

- Methylation Reactions : The compound has been successfully methylated using cyclometalated ruthenium complexes under mild conditions, leading to the formation of N-methylanilines.

Applications in Research

This compound finds applications in various fields:

- Proteomics Research : It is utilized in proteomics to study protein interactions and functions.

- Synthetic Organic Chemistry : The compound serves as a versatile building block in synthesizing other biologically active molecules.

Comparative Analysis with Related Compounds

To highlight the diversity within this chemical class, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-(1-pyrrolidinyl)aniline | Amino instead of nitro group | Antimicrobial |

| N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline | Benzyl substitution | Fluorescent probe |

| 3-Nitro-4-(1-pyrrolidinyl)aniline | Different nitro position | Potential anticancer effects |

| 4-Nitro-3-(1-pyrrolidinyl)aniline | Different nitro position | Neuroactive properties |

This table illustrates how variations in structure can lead to distinct biological activities, emphasizing the significance of this compound's unique attributes.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds similar to this compound. For instance:

Properties

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZVVXNPKKQIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319923 | |

| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

289913-98-0 | |

| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.